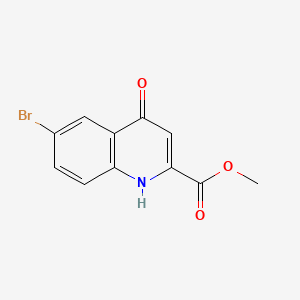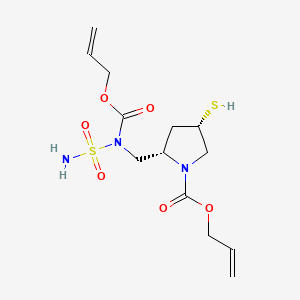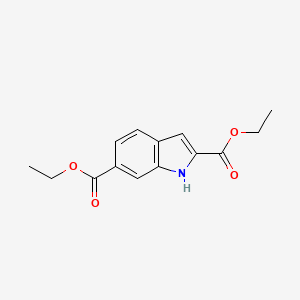
Diethyl 1H-indole-2,6-dicarboxylate
概要
説明
Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of Diethyl 1H-indole-2,6-dicarboxylate consists of a 1H-indole core with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with ethyl groups .
Physical And Chemical Properties Analysis
Diethyl 1H-indole-2,6-dicarboxylate is a solid compound . It has a molecular weight of 261.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
科学的研究の応用
Synthesis Techniques : A study by Heaner et al. (2013) detailed the synthesis of substituted indoles, including Diethyl 1H-indole-2,6-dicarboxylate, using a sequence of Knoevenagel–Hemetsberger reactions. This method provides an efficient approach to synthesizing such compounds (Heaner et al., 2013).
Antimicrobial Activity : Gadaginamath and Shyadligeri (2000) investigated the chemoselectivity of Bisindole Tetracarboxylate towards Hydrazine Hydrate, leading to the synthesis of Diethyl 5,5′-Bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy) -2,2′-dimethyl-1,1′-(ethane-1,2-diyl)di(1H-indole)-3,3′-dicarboxylate. This compound showed promising antimicrobial activity (Gadaginamath & Shyadligeri, 2000).
Pharmaceutical Intermediate Synthesis : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, which are closely related to Diethyl 1H-indole-2,6-dicarboxylate, demonstrating their usefulness in the preparation of various pharmaceutical intermediates (Slaett et al., 2005).
Anticancer and Antityrosinase Agents : Nikalje et al. (2019) conducted a study on the synthesis of indole spliced thiadiazole and α-amino phosphonates using ultrasound, which exhibited potential as anticancer and antityrosinase agents. These compounds are structurally related to Diethyl 1H-indole-2,6-dicarboxylate, indicating potential applications in cancer therapy (Nikalje et al., 2019).
Optical and Thermal Properties : Kumar et al. (2020) explored the growth and properties of Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate), a related compound, highlighting its potential in optical, thermal, and electronic applications (Kumar et al., 2020).
Fluorescence Studies : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids. These compounds, including those structurally similar to Diethyl 1H-indole-2,6-dicarboxylate, were found to be potential candidates for fluorescent probes, demonstrating their usefulness in photophysical studies (Pereira et al., 2010).
Safety And Hazards
Diethyl 1H-indole-2,6-dicarboxylate is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
特性
IUPAC Name |
diethyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYBMUDGXFHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660512 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-indole-2,6-dicarboxylate | |
CAS RN |
107516-75-6 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

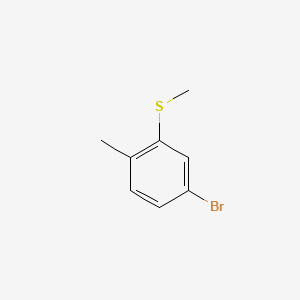
![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)
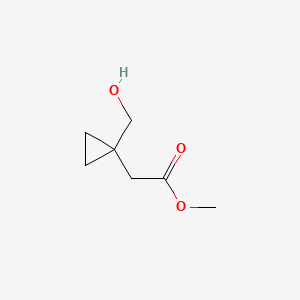
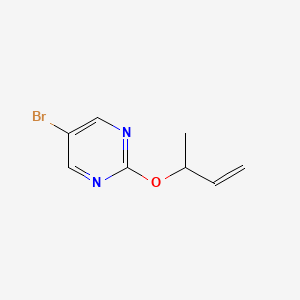
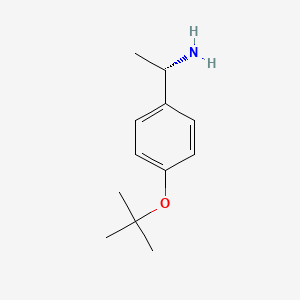
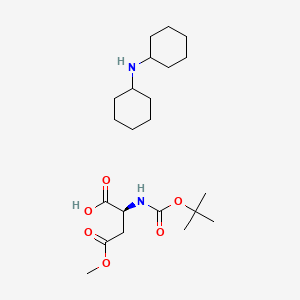

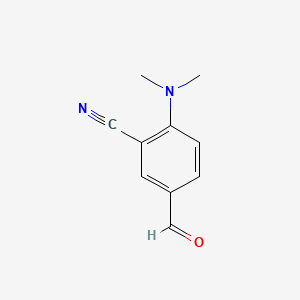
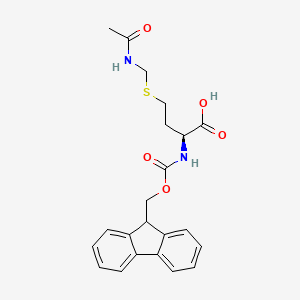
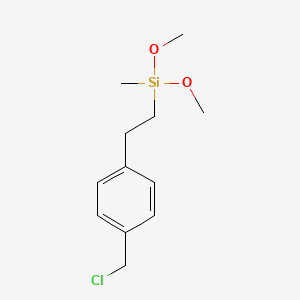
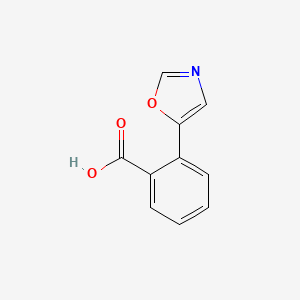
![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)
